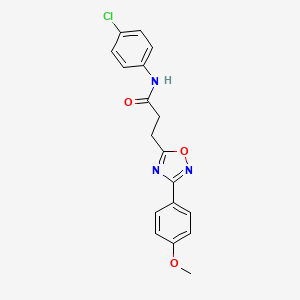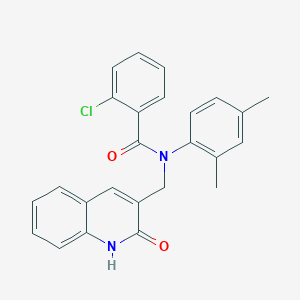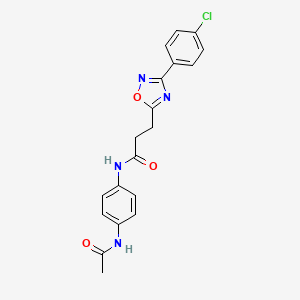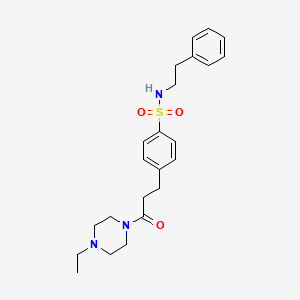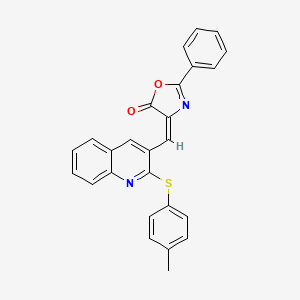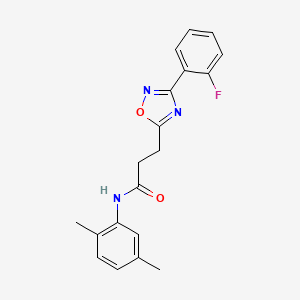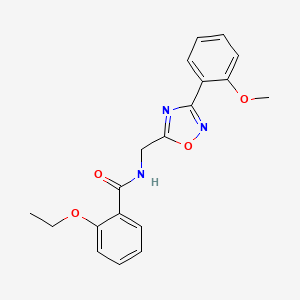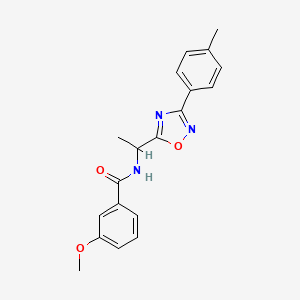
3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as MTOB, is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and apoptosis.
Mecanismo De Acción
3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its inhibitory effect on PP2A by binding to the regulatory B subunit of the enzyme, preventing its interaction with the catalytic subunit. This results in the inhibition of PP2A activity, leading to the activation of downstream signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. In addition, 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the growth of tumor xenografts in mice, suggesting its potential as a therapeutic agent in cancer treatment. Furthermore, 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy, indicating its potential use in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its selectivity for PP2A, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo experiments.
Direcciones Futuras
Future research on 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide could focus on improving its solubility and bioavailability, as well as exploring its potential applications in other fields, such as neurodegenerative diseases and viral infections. Additionally, the development of 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide analogs with improved pharmacological properties could enhance its potential as a therapeutic agent in cancer treatment.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminopropyl methoxybenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in cancer research. PP2A is a tumor suppressor protein that is often downregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 3-methoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, as a selective inhibitor of PP2A, has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
3-methoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-9-14(10-8-12)17-21-19(25-22-17)13(2)20-18(23)15-5-4-6-16(11-15)24-3/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKMRYLXTUPCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
